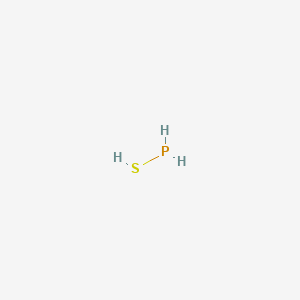
Phosphinothious acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothious acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. It is a derivative of phosphinous acids, which are typically represented by the formula R₂POH. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinothious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with sulfur-containing reagents under controlled conditions. For example, the reaction of PCl₃ with thiols or thiolates can yield this compound derivatives. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phosphorus trichloride and sulfur compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothious acid undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert this compound to phosphines or phosphine sulfides.
Substitution: Substitution reactions involve the replacement of the sulfur atom with other functional groups.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Transition metal catalysts such as palladium or nickel complexes in the presence of suitable ligands.
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, phosphonic acids, phosphine sulfides, and various substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinothious acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinothious acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to active sites or by modifying key functional groups. The sulfur and phosphorus atoms in this compound play crucial roles in these interactions, often forming covalent bonds with target molecules. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phosphinothious acid can be compared with other similar compounds such as:
Phosphinous acids (R₂POH): These compounds are structurally similar but lack the sulfur atom.
Phosphonic acids (RPO₃H₂): Phosphonic acids contain a phosphorus atom bonded to three oxygen atoms.
Phosphine oxides (R₃PO): These compounds are oxidation products of phosphinous acids and are more stable.
This compound is unique due to the presence of both sulfur and phosphorus atoms, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
13965-74-7 |
|---|---|
Molekularformel |
H3PS |
Molekulargewicht |
66.07 g/mol |
IUPAC-Name |
phosphinothious acid |
InChI |
InChI=1S/H3PS/c1-2/h2H,1H2 |
InChI-Schlüssel |
QLQOTPOBMXWKOW-UHFFFAOYSA-N |
Kanonische SMILES |
PS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)





![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)

![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)





